1-[(2-Methylbutan-2-YL)disulfanyl]octane
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Overview
Description
1-[(2-Methylbutan-2-yl)disulfanyl]octane is an organic compound with the molecular formula C12H26S2 It is a disulfide compound, characterized by the presence of a disulfide bond (–S–S–) linking two alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylbutan-2-yl)disulfanyl]octane typically involves the reaction of 2-methylbutan-2-thiol with octyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the alkyl halide, forming the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylbutan-2-yl)disulfanyl]octane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides or thiols, depending on the nucleophile used.
Scientific Research Applications
1-[(2-Methylbutan-2-yl)disulfanyl]octane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential role in biological systems, particularly in redox biology and as a model compound for studying disulfide bond formation and cleavage.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering thiol-containing drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1-[(2-Methylbutan-2-yl)disulfanyl]octane involves the cleavage and formation of the disulfide bond. In biological systems, this compound can undergo redox reactions, where the disulfide bond is reduced to form thiols or oxidized to form sulfoxides or sulfones. These reactions are catalyzed by enzymes such as thioredoxin reductase and glutathione reductase, which play a crucial role in maintaining cellular redox homeostasis.
Comparison with Similar Compounds
1-[(2-Methylbutan-2-yl)disulfanyl]octane can be compared with other disulfide compounds such as:
Dimethyl disulfide (DMDS): A simpler disulfide compound with two methyl groups.
Diethyl disulfide (DEDS): Similar to DMDS but with ethyl groups.
Dibutyl disulfide (DBDS): Contains butyl groups instead of methyl or ethyl groups.
Uniqueness
This compound is unique due to the presence of a branched alkyl group (2-methylbutan-2-yl) and a longer alkyl chain (octane), which imparts distinct chemical and physical properties compared to simpler disulfides.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
CAS No. |
663622-76-2 |
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Molecular Formula |
C13H28S2 |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
1-(2-methylbutan-2-yldisulfanyl)octane |
InChI |
InChI=1S/C13H28S2/c1-5-7-8-9-10-11-12-14-15-13(3,4)6-2/h5-12H2,1-4H3 |
InChI Key |
UZPHYYFUSKJHGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSSC(C)(C)CC |
Origin of Product |
United States |
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